molecular formula C8H9NaO2S B13205406 Sodium 2-ethylbenzenesulfinate

Sodium 2-ethylbenzenesulfinate

Cat. No.: B13205406
M. Wt: 192.21 g/mol
InChI Key: IROADWLXCRGCTM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2-ethylbenzenesulfinate is an organosulfur compound with the molecular formula C₈H₉NaO₂S. It is a white crystalline solid that is soluble in water and commonly used in various chemical reactions and industrial applications. This compound is part of the broader class of sodium sulfinates, which are known for their versatile reactivity and utility in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 2-ethylbenzenesulfinate can be synthesized through several methods. One common approach involves the sulfonation of 2-ethylbenzene with sulfur dioxide and a suitable oxidizing agent, followed by neutralization with sodium hydroxide. Another method includes the reaction of 2-ethylbenzenesulfonyl chloride with sodium sulfite under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale sulfonation processes using sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-ethylbenzenesulfinate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, aryl halides.

Major Products:

Scientific Research Applications

Sodium 2-ethylbenzenesulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 2-ethylbenzenesulfinate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. It can form sulfonyl radicals, which participate in various radical-mediated reactions. The compound’s reactivity is influenced by the presence of electron-donating or electron-withdrawing groups on the aromatic ring, which can modulate its nucleophilicity and electrophilicity .

Comparison with Similar Compounds

  • Sodium benzenesulfinate
  • Sodium p-toluenesulfinate
  • Sodium methanesulfinate

Comparison: Sodium 2-ethylbenzenesulfinate is unique due to the presence of the ethyl group on the benzene ring, which can influence its reactivity and solubility compared to other sodium sulfinates. This structural difference can lead to variations in the compound’s behavior in chemical reactions and its suitability for specific applications .

Properties

Molecular Formula

C8H9NaO2S

Molecular Weight

192.21 g/mol

IUPAC Name

sodium;2-ethylbenzenesulfinate

InChI

InChI=1S/C8H10O2S.Na/c1-2-7-5-3-4-6-8(7)11(9)10;/h3-6H,2H2,1H3,(H,9,10);/q;+1/p-1

InChI Key

IROADWLXCRGCTM-UHFFFAOYSA-M

Canonical SMILES

CCC1=CC=CC=C1S(=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.